molecular formula C24H26N2O4 B14953533 7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one

7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B14953533
M. Wt: 406.5 g/mol
InChI Key: PKEYNYJJDHITJX-UHFFFAOYSA-N
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Description

The compound 7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one is a complex organic molecule that features both indole and chromenone moieties. Indole derivatives are known for their significant biological activities, while chromenone derivatives are widely studied for their pharmacological properties. This compound, therefore, holds potential for various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the indole and chromenone precursors. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chromenone moiety can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and chromenone derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory and anticancer activities.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The chromenone moiety can also interact with biological targets, contributing to the compound’s overall pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one: is unique due to the combination of indole and chromenone moieties in a single molecule, which may result in synergistic effects and enhanced biological activity compared to its individual components .

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

7-[2-hydroxy-3-[2-(1H-indol-3-yl)ethylamino]propoxy]-3,4-dimethylchromen-2-one

InChI

InChI=1S/C24H26N2O4/c1-15-16(2)24(28)30-23-11-19(7-8-20(15)23)29-14-18(27)13-25-10-9-17-12-26-22-6-4-3-5-21(17)22/h3-8,11-12,18,25-27H,9-10,13-14H2,1-2H3

InChI Key

PKEYNYJJDHITJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CNCCC3=CNC4=CC=CC=C43)O)C

Origin of Product

United States

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